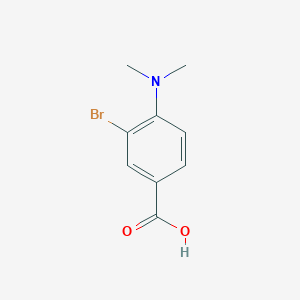

3-Bromo-4-(dimethylamino)benzoic acid

CAS No.: 220844-83-7

Cat. No.: VC2084272

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220844-83-7 |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.08 g/mol |

| IUPAC Name | 3-bromo-4-(dimethylamino)benzoic acid |

| Standard InChI | InChI=1S/C9H10BrNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) |

| Standard InChI Key | YPVWDZMDHLAJGZ-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(C=C(C=C1)C(=O)O)Br |

| Canonical SMILES | CN(C)C1=C(C=C(C=C1)C(=O)O)Br |

Introduction

Physical and Chemical Properties

Basic Identification

The fundamental properties of 3-Bromo-4-(dimethylamino)benzoic acid are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 220844-83-7 |

| Chemical Formula | C9H10BrNO2 |

| Molecular Weight | 244.09 g/mol |

| IUPAC Name | 3-Bromo-4-(dimethylamino)benzoic acid |

| Synonyms | Benzoic acid, 3-bromo-4-(dimethylamino)- |

| MDL Number | MFCD11110862 |

Structural Characteristics

The molecular structure of 3-Bromo-4-(dimethylamino)benzoic acid features a benzoic acid backbone with two key substituents: a bromine atom at position 3 and a dimethylamino group at position 4. The carboxylic acid group is directly attached to the benzene ring. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups, contributing to the basic character of this portion of the molecule. The bromine substituent, being an electron-withdrawing group, affects the electronic distribution in the aromatic ring, which in turn influences the acidity of the carboxylic acid group .

Synthesis Methods

Oxidation of 3-Bromo-4-(dimethylamino)benzaldehyde

One of the most probable synthetic routes to 3-Bromo-4-(dimethylamino)benzoic acid involves the oxidation of the corresponding aldehyde, 3-Bromo-4-(dimethylamino)benzaldehyde. This transformation typically employs oxidizing agents such as potassium permanganate (KMnO4) in alkaline conditions or sodium chlorite (NaClO2) in the presence of a hydrogen peroxide scavenger. The reaction proceeds through the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH) while preserving the bromine and dimethylamino substituents.

Direct Bromination of 4-(dimethylamino)benzoic acid

Another potential synthetic approach involves the direct bromination of 4-(dimethylamino)benzoic acid. This method would utilize brominating agents such as bromine (Br2) in the presence of a Lewis acid catalyst or N-bromosuccinimide (NBS) in appropriate solvents. The dimethylamino group's strong electron-donating effect would direct the bromination predominantly to the position ortho to it (position 3 of the benzoic acid), resulting in the desired compound.

Cross-Coupling Reactions

Modern synthetic methodologies might employ palladium-catalyzed cross-coupling reactions starting from appropriately functionalized precursors. For example, a Suzuki coupling between 3-bromo-4-dimethylaminobenzoic acid esters and boronic acids, followed by ester hydrolysis, could provide access to more complex derivatives of the target compound.

Chemical Reactions and Reactivity

Carboxylic Acid Group Reactions

The carboxylic acid functional group in 3-Bromo-4-(dimethylamino)benzoic acid undergoes typical reactions associated with aromatic carboxylic acids:

-

Esterification: Reaction with alcohols in the presence of acid catalysts to form the corresponding esters.

-

Amidation: Conversion to amides through reaction with amines after activation of the carboxylic acid.

-

Reduction: The carboxylic acid can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH4).

-

Decarboxylation: Under specific conditions, the carboxyl group can be removed to yield 2-bromo-4-(dimethylamino)benzene.

Bromine Substituent Reactions

The bromine atom at position 3 serves as a valuable handle for further chemical transformations:

-

Cross-coupling reactions: The aromatic C-Br bond can participate in various metal-catalyzed coupling reactions (Suzuki, Stille, Heck, etc.) to introduce new carbon-carbon bonds.

-

Nucleophilic aromatic substitution: Though less common in this position, the bromine can potentially be displaced by strong nucleophiles, especially given the activating effect of the dimethylamino group.

-

Metal-halogen exchange: Treatment with strong organolithium reagents can generate aryllithium intermediates for subsequent functionalization.

Dimethylamino Group Reactions

The dimethylamino functionality contributes to the compound's reactivity in several ways:

-

Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.

-

N-Oxidation: Oxidation with hydrogen peroxide or m-chloroperoxybenzoic acid to form N-oxides.

-

Demethylation: Under certain conditions, one or both methyl groups can be removed.

Applications in Research and Industry

Pharmaceutical Intermediates

3-Bromo-4-(dimethylamino)benzoic acid has potential applications as a building block in pharmaceutical synthesis. The combination of functional groups offers multiple sites for derivatization, making it valuable for creating compound libraries for drug discovery. The dimethylamino group can enhance solubility and bioavailability of drug candidates, while the bromine provides a site for further structural elaboration through coupling reactions.

Material Science Applications

In materials science, compounds with similar structures have been employed in the development of:

-

Photoactive materials: The electronic properties of the aromatic system with its specific substitution pattern may contribute to interesting photophysical properties.

-

Polymeric materials: The carboxylic acid functionality allows for incorporation into polymers through esterification or amidation reactions.

-

Surface modifiers: The polar carboxylic acid group combined with the hydrophobic aromatic core can create amphiphilic properties useful in surface chemistry.

Analytical Chemistry

The compound may find use as:

-

Standard reference material: For chromatographic or spectroscopic analyses.

-

Derivatizing agent: The carboxylic acid group can be used to label other molecules.

-

Complexing agent: The carboxylate anion and dimethylamino group could potentially coordinate with metal ions.

| Hazard Type | Classification |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H319-H335-H302+H312+H332-H315 |

| Precautionary Statements | P301+P312-P302+P352-P305+P351+P338 |

| HS Code | 2922390090 |

Hazard Statement Interpretation

The hazard statements associated with 3-Bromo-4-(dimethylamino)benzoic acid indicate several potential health concerns:

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled

-

H315: Causes skin irritation

Precautionary Measures

The precautionary statements provide guidance for safe handling:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Comparison with Related Compounds

Structural Analogues

3-Bromo-4-(dimethylamino)benzoic acid shares structural similarities with several related compounds:

| Compound | Molecular Formula | Key Difference |

|---|---|---|

| 3-Bromo-4-(dimethylamino)benzaldehyde | C9H10BrNO | Contains aldehyde instead of carboxylic acid |

| 4-(Dimethylamino)benzoic acid | C9H11NO2 | Lacks bromine at position 3 |

| 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | Contains methoxy instead of dimethylamino group |

| 3-Bromo-4-(methylamino)benzoic acid | C8H8BrNO2 | Contains methylamino instead of dimethylamino group |

Current Research Trends

Synthetic Methodology Development

Current research likely focuses on developing more efficient and selective methods for synthesizing 3-Bromo-4-(dimethylamino)benzoic acid and its derivatives. This includes:

-

Metal-free bromination approaches to avoid transition-metal contamination

-

Regioselective functionalization of 4-(dimethylamino)benzoic acid

-

Green chemistry approaches with reduced environmental impact

Medicinal Chemistry Applications

The unique substitution pattern of 3-Bromo-4-(dimethylamino)benzoic acid makes it potentially valuable in medicinal chemistry research:

-

As a scaffold for developing enzyme inhibitors

-

In structure-activity relationship studies

-

As a building block for targeted drug delivery systems

Material Science Innovations

In materials science, compounds with similar structures have shown promise in:

-

Development of stimuli-responsive materials

-

Creation of functionalized surfaces with specific properties

-

Design of molecules with interesting electronic or optical characteristics

Analytical Methods for Characterization

Spectroscopic Techniques

Several spectroscopic methods can be employed to characterize 3-Bromo-4-(dimethylamino)benzoic acid:

-

Nuclear Magnetic Resonance (NMR): 1H NMR would show characteristic signals for the aromatic protons, the dimethylamino group (typically around 2.8-3.0 ppm), and the carboxylic acid proton. 13C NMR would provide information about the carbon framework.

-

Infrared Spectroscopy (IR): Would show characteristic bands for the carboxylic acid group (C=O stretch around 1700 cm-1), aromatic C=C stretching, and C-N vibrations.

-

Mass Spectrometry: Useful for confirming the molecular weight (m/z 244 for the molecular ion) and examining fragmentation patterns.

Chromatographic Methods

Chromatographic techniques suitable for analyzing this compound include:

-

High-Performance Liquid Chromatography (HPLC): Using C18 columns with suitable mobile phases (acetonitrile/water mixtures).

-

Gas Chromatography (GC): After derivatization (typically methylation of the carboxylic acid) to enhance volatility.

-

Thin-Layer Chromatography (TLC): Using appropriate solvent systems for monitoring reactions or purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume